molecular formula C20H18FN5O3S B2576491 N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 888416-69-1

N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No.: B2576491
CAS No.: 888416-69-1
M. Wt: 427.45
InChI Key: JSNBKNKFMLIGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a pyrimidinone derivative featuring a thioether linkage to an m-tolylamino group and a para-fluorobenzamide substituent. The fluorine atom at the benzamide para-position may enhance metabolic stability and modulate electronic properties, while the m-tolylamino group contributes to lipophilicity and target binding specificity.

Properties

IUPAC Name

N-[4-amino-2-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3S/c1-11-3-2-4-14(9-11)23-15(27)10-30-20-25-17(22)16(19(29)26-20)24-18(28)12-5-7-13(21)8-6-12/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNBKNKFMLIGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide (CAS Number: 888422-60-4) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18FN5O3SC_{20}H_{18}FN_{5}O_{3}S, with a molecular weight of approximately 427.5 g/mol. It features a pyrimidine ring, an amino group, a carbonyl group, and a thioether linkage, which contribute to its diverse biological activities.

Property Value
Molecular FormulaC20H18FN5O3S
Molecular Weight427.5 g/mol
CAS Number888422-60-4

Biological Activity

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Several studies have reported that derivatives of pyrimidine compounds demonstrate significant antibacterial and antifungal properties. For instance, compounds structurally related to N-(4-amino-6-oxo...) have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Antitubercular Activity : The compound's structural analogs have been evaluated for their antitubercular effects. Some derivatives exhibited promising activity against Mycobacterium tuberculosis, suggesting that modifications to the pyrimidine structure can enhance efficacy .
  • Antitumor Activity : The presence of the fluorobenzamide moiety may contribute to potential anticancer properties. Research on similar compounds indicates that they can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells .

Synthesis Methods

The synthesis of N-(4-amino-6-oxo...) can be achieved through several methods involving cyclization reactions and functional group modifications. Notably, the introduction of thioether linkages has been shown to enhance biological activity. Typical synthesis pathways include:

  • Cyclization Reactions : Utilizing S-alkylated derivatives in acidic conditions to form the pyrimidine core.
  • Functionalization : Modifying existing groups to enhance solubility and biological interaction.

Antibacterial Activity Assessment

A study evaluated the antibacterial activity of several pyrimidine derivatives, including N-(4-amino-6-oxo...). The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:

Compound MIC (µg/mL) Activity Against
N-(4-amino-6-oxo...)64Staphylococcus aureus
Derivative A32Escherichia coli
Derivative B128Mycobacterium tuberculosis

The results indicated that the tested compound exhibited moderate to strong antibacterial activity, particularly against Gram-negative bacteria.

Antitubercular Evaluation

In another study focusing on antitubercular activity, derivatives were screened for their efficacy against M. smegmatis. The results showed that compounds with amino substitutions demonstrated better antitubercular activity:

Compound MIC (µg/mL) Activity Against
N-(4-amino-6-oxo...)50M. smegmatis
Derivative C25M. tuberculosis

This highlights the potential for further exploration in developing effective treatments for tuberculosis.

Scientific Research Applications

The compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research. Its potential applications include:

  • Antimicrobial Activity :
    • The compound has shown significant antimicrobial properties against various bacterial strains and fungi. In studies, derivatives of similar structures have demonstrated effectiveness against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL for fungal strains.
  • Cancer Research :
    • Research indicates that compounds similar to N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide may inhibit cancer cell proliferation. In vitro studies have highlighted its ability to induce apoptosis in various cancer cell lines, suggesting a role as a potential anticancer agent .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to reduced bacterial growth and fungal proliferation, highlighting its potential as a therapeutic agent in infectious diseases.

Case Studies

Several studies have documented the efficacy of this compound:

  • Antifungal Efficacy :
    • A comparative study assessed various thiadiazole derivatives against fungal strains, revealing that compounds similar to this one exhibited significant inhibition rates (58% to 66%) with MIC values indicating strong antifungal activity.
  • Antibacterial Properties :
    • Research highlighted the antibacterial properties against Gram-positive bacteria like Bacillus cereus, where the compound showed MIC values lower than standard antibiotics such as streptomycin, indicating its potential as an effective antibacterial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:

N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

  • Key Differences: Fluorine Position: The benzamide group bears a fluorine at the ortho- (2-fluorobenzamide) instead of para-position. Thioether Substituent: The m-tolylamino group is replaced with a 4-phenylpiperazinyl moiety.
  • Ortho-fluorination may reduce steric hindrance, favoring interactions with planar binding pockets .

2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide

  • Key Differences: Benzamide Linker: The amide group is replaced with a benzylamide (4-fluorobenzyl), altering flexibility and electron distribution. Pyrimidinone Substituents: A 5-hydroxy and 1-methyl group replace the 4-amino and thioether groups.
  • Inferred Properties :
    • The benzylamide linker may reduce metabolic stability due to increased susceptibility to oxidative degradation.
    • Hydroxy and methyl groups could enhance hydrogen bonding and steric shielding, respectively .

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide

  • Key Differences: Core Structure: A sulfonamide replaces the pyrimidinone-thioether scaffold. Substituents: A 6-methylpyrimidinyl group and ethylamino side chain are present.
  • Inferred Properties: The sulfonamide group may confer acidity, influencing protein binding via electrostatic interactions. The ethylamino group could enhance solubility in polar solvents .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Inferred Properties References
Target Compound Pyrimidinone-thioether 4-fluorobenzamide (para-F), m-tolylamino Moderate solubility; potential for selective receptor binding
N-(...)-2-fluorobenzamide () Pyrimidinone-thioether 2-fluorobenzamide (ortho-F), 4-phenylpiperazinyl Enhanced solubility (piperazine); possible improved target affinity
2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-... () Pyrimidinone 4-fluorobenzylamide, 5-hydroxy, 1-methyl Increased hydrophobicity; altered metabolic pathways
N-(...)-2-fluorobenzenesulfonamide () Sulfonamide-pyrimidine 2-fluorobenzenesulfonamide, 6-methylpyrimidinyl, ethylamino Acidic sulfonamide; potential enzyme inhibition

Research Findings and Implications

Fluorine Positioning :

  • Para-fluorination (target compound) may stabilize the benzamide via electron-withdrawing effects, while ortho-fluorination () could optimize steric compatibility with target sites.

Sulfonamide vs. Amide :

  • Sulfonamide-containing compounds () exhibit distinct acidity and hydrogen-bonding capacity, broadening therapeutic applicability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.